4-Bromo-3-fluorobenzene-1-sulfonyl fluoride
Overview
Description
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride is a fluorinated arylsulfonyl chloride . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .
Synthesis Analysis
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride can be prepared from 1,3-benzenedisulfonyl fluoride . It is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride is C6H3BrF2O2S . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
The density of 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride is 1.9±0.1 g/cm3 . Its boiling point is 277.3±20.0 °C at 760 mmHg . The refractive index is 1.573 .Scientific Research Applications
Use in Fluorosulfonylation Reactions : A study by Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which has potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent has been applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles, providing a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Synthesis of Fluorinated Biphenyl Derivatives : In a study by Erami et al. (2017), fluorinated biphenyl derivatives were synthesized using Suzuki-Miyaura C-C coupling reactions catalyzed by a heterogeneous system. This involved the reaction of various arylboronic acids with 1-bromo-4-fluorobenzene, demonstrating the utility of fluorinated compounds in the pharmaceutical industry (Erami et al., 2017).
Photofragment Translational Spectroscopy : A study by Gu et al. (2001) explored the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene. This research provides insights into the energy distributions and mechanisms of photodissociation, highlighting the substitution effect of the fluorine atom (Gu et al., 2001).
Development of Novel SuFEx Clickable Reagents : Research by Smedley et al. (2018) introduced 1,2-dibromoethane-1-sulfonyl fluoride as a precursor to robust SuFEx connectors like 1-bromoethene-1-sulfonyl fluoride. This study demonstrates the potential of these compounds in synthesizing various functionalized sulfonates and sulfonamides (Smedley et al., 2018).
Electrochemical Fluorination of Aromatic Compounds : Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene. This study contributes to the understanding of the mechanisms and products formed during the fluorination process in different conditions (Horio et al., 1996).
Fluorine Incorporation in Highly Functional Molecules : Forngren et al. (1998) developed a method for introducing a [4-F-18]fluorophenyl structure into highly functional molecules, using [4-F-18]-1-Bromo-4-fluorobenzene. This method is of general interest for the synthesis of complex molecules (Forngren et al., 1998).
Safety and Hazards
Mechanism of Action
The pharmacokinetics of aryl sulfonyl fluorides, including absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific compound and the organism it is administered to. Factors such as the compound’s solubility, stability, and reactivity, as well as the organism’s physiology and biochemistry, would all play a role.
properties
IUPAC Name |
4-bromo-3-fluorobenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYULLWUAYDEFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273640 | |
Record name | 4-Bromo-3-fluorobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride | |
CAS RN |
935534-33-1 | |
Record name | 4-Bromo-3-fluorobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935534-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-fluorobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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